Apigenin-7-O-late can be sourced from several plants, particularly those rich in flavonoids. Common sources include parsley, chamomile, celery, and various types of citrus fruits. The compound can also be synthesized through biotransformation processes using microorganisms such as Bacillus licheniformis.
Apigenin-7-O-late falls under the category of flavones, which are a subclass of flavonoids characterized by their chemical structure consisting of a 15-carbon skeleton with two aromatic rings and a heterocyclic ring. It is specifically classified as an O-glycoside due to the glycosidic bond between the sugar and the aglycone (apigenin).
The synthesis of Apigenin-7-O-late can be achieved through several methods, including:
In biotransformation, conditions such as temperature, pH, and substrate concentration are optimized to enhance yield. For example, in one study, a 100% conversion rate of apigenin into apigenin-7-O-late was achieved within 24 hours at specific conditions (10% DMSO) .
The molecular structure of Apigenin-7-O-late features:
The empirical formula for Apigenin-7-O-late is typically represented as , with a molecular weight around 337.31 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
Apigenin-7-O-late undergoes various chemical reactions including:
The reaction pathways often involve enzyme-catalyzed mechanisms where specific enzymes facilitate the transfer of glycosyl groups or oxidation states. For example, the enzyme flavonoid-7-O-glucuronosyltransferase catalyzes the conversion of apigenin into its glucuronide form .
The mechanism by which Apigenin-7-O-late exerts its biological effects involves several pathways:
Studies indicate that Apigenin-7-O-late exhibits significant inhibition against certain enzymes with IC50 values demonstrating its potency as an inhibitor .
Relevant analyses using techniques such as High-Performance Liquid Chromatography (HPLC) confirm these properties and assist in purity assessments .
Apigenin-7-O-late has several applications in scientific research and medicine:
Apigenin-7-O-glucoside (AP7Glu), the glycosylated precursor of apigenin-7-olate, demonstrates significant antioxidant properties through modulation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. Under oxidative stress, AP7Glu activates Nrf2 nuclear translocation, enhancing transcription of antioxidant response element (ARE)-driven genes. This upregulates key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in melanocytes and zebrafish models [7] [10]. In Candida albicans, AP7Glu reduces intra- and extracellular ROS at minimum inhibitory concentrations (MICs), suggesting ROS scavenging as a core antifungal mechanism [1].
Table 1: Antioxidant Enzymes Upregulated by Apigenin-7-O-glucoside
Enzyme | Biological Function | Experimental Model |
---|---|---|
Superoxide dismutase | Converts superoxide to H₂O₂ and O₂ | B16F10 melanocytes |
Catalase | Degrades H₂O₂ to water and oxygen | Zebrafish oxidative model |
Glutathione peroxidase | Reduces lipid hydroperoxides and H₂O₂ | HCT116 colon cancer cells |
NAD(P)H quinone dehydrogenase 1 (NQO1) | Prevents redox cycling | Cortical neurons |
The compound also rectifies mitochondrial dysfunction by restoring membrane potential and promoting fusion proteins (OPA1, Mitofusion-1), thereby reducing ROS generation at the source [7] [10]. In neuronal cells subjected to oxygen-glucose deprivation, AP7Glu derivatives phosphorylate glycogen synthase kinase-3β (GSK-3β) at Ser9, inhibiting its activity and stabilizing Nrf2 to amplify antioxidant responses [10].
Apigenin-7-olate triggers apoptosis through dual pathways:
Mitochondrial (Intrinsic) Pathway:In cervical (HeLa) and breast (MDA-MB-453) cancer cells, apigenin derivatives induce cytochrome c release by modulating Bcl-2 family proteins. This includes downregulation of anti-apoptotic Bcl-2 and Bcl-xL, alongside upregulation of pro-apoptotic Bax. Subsequent caspase-9 activation initiates the caspase cascade, culminating in caspase-3 cleavage and poly (ADP-ribose) polymerase (PARP) degradation [3] [4]. Mitochondrial membrane permeabilization is further enhanced by dissociation of Bax from Ku70, facilitated by Ku70 acetylation [8].
Death Receptor (Extrinsic) Pathway:In hepatocellular carcinoma (HepG2) cells, apigenin-7-O-glucoside activates Fas ligand (FasL), leading to caspase-8 cleavage. This propagates apoptosis independently of mitochondrial involvement, as evidenced by unaltered Bax/Bcl-2 ratios and caspase-9 activity [5].
Table 2: Apoptotic Proteins Regulated by Apigenin-7-olate Derivatives
Pathway | Target Proteins | Direction of Change | Cellular Outcome |
---|---|---|---|
Mitochondrial | Bax/Bcl-2 ratio | Increased | Cytochrome c release |
Caspase-9, Caspase-3 | Activated (cleaved) | DNA fragmentation | |
Death Receptor | FasL, Caspase-8 | Upregulated/Activated | DISC formation |
Cell Cycle | p16 INK4A | Upregulated | G0/G1 arrest |
Cyclin D/E, CDK2/6 | Downregulated | Cell cycle inhibition |
Cell cycle arrest complements apoptosis: AP7Glu induces G0/G1 phase arrest in HeLa cells by suppressing cyclins (A, D, E) and CDKs (2, 6) while elevating p16INK4A [3] [6].
AP7Glu exhibits broad-spectrum antifungal activity against 14 Candida spp. isolates. It disrupts plasma membrane integrity within 15–60 minutes, evidenced by nucleotide leakage (absorbance at 260 nm). This permeabilization occurs faster than with apigenin, indicating superior bioactivity [1]. Concurrently, AP7Glu inhibits ergosterol biosynthesis—a key fungal membrane component—by targeting the sterol 14α-demethylase (CYP51) enzyme. However, unlike azoles, it does not bind directly to CYP51’s active site, suggesting an allosteric mechanism or upstream regulation [1].
Table 3: Antifungal Mechanisms of Apigenin-7-O-glucoside
Mechanism | Effect | Time Frame | Candida spp. Impacted |
---|---|---|---|
Membrane permeabilization | Nucleotide leakage (↑OD₂₆₀) | 15–60 min | All 14 tested isolates |
Ergosterol biosynthesis | Reduced CYP51 activity | 24 h | C. albicans, C. tropicalis |
ROS scavenging | ↓ Intra/extracellular ROS | 12–24 h | C. albicans |
Although AP7Glu reduces CYP51 activity in C. albicans, UV-visible spectroscopy confirmed no direct binding to CYP51. Spectral shifts (350–500 nm) typical of azole-CYP51 interactions (Type II difference spectra) were absent even at 300 µM concentrations [1]. This implies indirect modulation, possibly via:
This distinguishes AP7Glu from conventional antifungals and may mitigate resistance development.
Apigenin-7-olate derivatives inactivate oncogenic signaling by activating phosphatase and tensin homolog (PTEN), which suppresses phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT). In HeLa and prostate cancer (PC-3) cells:
Consequently, pro-apoptotic proteins are activated, while metastatic effectors—matrix metalloproteinases (MMP-2/9)—are downregulated, inhibiting cell migration and invasion [3] [6]. In breast cancer, this pathway synergizes with histone deacetylase (HDAC) inhibition to suppress XIAP survivin [8].
Table 4: PTEN/PI3K/AKT Pathway Targets in Cancer
Target | Change by Apigenin-7-olate | Downstream Effect | Cancer Model |
---|---|---|---|
PTEN | ↑ Expression | PIP₃ dephosphorylation | Cervical, prostate |
AKT (pSer473) | ↓ Phosphorylation | Inactivation of BAD, GSK-3β | Breast, hepatocellular |
MMP-2/9 | ↓ Expression | Inhibition of metastasis | Cervical |
XIAP, survivin | ↓ Expression | Caspase activation, apoptosis | Prostate |
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